molecular formula C11H13IN2O B3147640 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one CAS No. 62780-94-3

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one

Cat. No. B3147640
CAS RN: 62780-94-3
M. Wt: 316.14 g/mol
InChI Key: ORPVEAJIYCFESN-UHFFFAOYSA-N
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Description

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, also known as IBMI, is a small molecule that has gained increasing attention in the scientific community due to its versatile applications in a variety of fields. IBMI is an organoiodine compound with a unique structure that allows it to interact with a variety of biological molecules. It has been used in a variety of scientific applications, ranging from drug discovery to biochemistry and biotechnology.

Scientific Research Applications

Chemical and Physical Properties

The chemistry of benzimidazole derivatives, including compounds like 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, has been extensively studied for their intriguing properties and applications. These compounds are known for their versatility in the field of coordination chemistry and organic synthesis. Benzimidazole and its derivatives, due to their structural similarities with nucleotides, exhibit a wide range of biological activities, making them valuable in both biological and electrochemical studies. The review by Boča et al. (2011) explores the preparation, properties, and complex compounds of benzimidazole ligands, highlighting their spectroscopic, structural, and magnetic properties, as well as their biological and electrochemical activity Boča, Jameson, & Linert, 2011.

Biological Applications

Benzimidazole derivatives have been widely recognized for their significant biological applications. For instance, Hoechst 33258, a well-known bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has been exploited in various biological studies, including fluorescent DNA staining, chromosome analysis, and nuclear DNA content evaluation in plant cell biology. The review by Issar and Kakkar (2013) provides an extensive overview of the uses of Hoechst 33258 and its analogues in biological applications, highlighting their potential as radioprotectors and topoisomerase inhibitors Issar & Kakkar, 2013.

Pharmacological Significance

The pharmacological significance of benzimidazole compounds is further underscored by their diverse therapeutic potentials. Benzimidazole scaffolds have been found to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. This versatility makes benzimidazole a key scaffold in the design and synthesis of new therapeutic compounds. Babbar, Swikriti, and Arora (2020) provide a comprehensive review on the therapeutic potential of benzimidazole derivatives, emphasizing the importance of the benzimidazole core in the development of numerous groups of biological agents Babbar, Swikriti, & Arora, 2020.

Chemical Synthesis and Modification

The synthetic versatility of benzimidazole derivatives allows for a wide array of chemical modifications, enabling the exploration of new biological activities and applications. Innovative synthetic methodologies have been developed to create benzimidazole compounds with enhanced biological and pharmacological properties. Ibrahim (2011) reviews the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, showcasing the diverse applications of these compounds in medicinal chemistry Ibrahim, 2011.

properties

IUPAC Name

1-(3-iodopropyl)-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVEAJIYCFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one

Synthesis routes and methods I

Procedure details

To a solution of 5.7 parts of 3,4-dihydro-2H-[1,3]oxazino-[3,2-a]benzimidazole in 80 parts of 2-propanone is added 5.7 parts of iodomethane and the whole is stirred and refluxed for 2 h. 50. Then there is added a second portion of 5.7 parts of iodomethane and the whole is further stirred and refluxed for 2 h. 50. The solvent is evaporated, yielding 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one as an oily residue.
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Synthesis routes and methods II

Procedure details

Sodium iodide (3.43 g, 22.89 mmol, 2 equiv) was added to a solution of 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (2.57 g, 11.44 mmol, 1 equiv) in acetone. The reaction mixture was refluxed for 16 h. After cooling to ambient temperature, it was evaporated under reduced pressure to remove all the acetone. The residue was worked up using ethyl acetate and water, followed by a wash with brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford the title compound as a red oil (3.62 g, quant); 1H NMR (400 MHz, DMSO-d6): δ 2.12-2.19 (m, 2H); 3.24 (t, 2H, J=7.2 and 6.8 u Hz); 3.28 (s, 3H); 3.89 (t, 2H, J=6.8 Hz); 7.04-7.09 (m, 2H); 7.13-7.16 (m, 1H); 7.18-7.22 (m, 1H); MS for C11H13IN2O m/z 316.89 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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